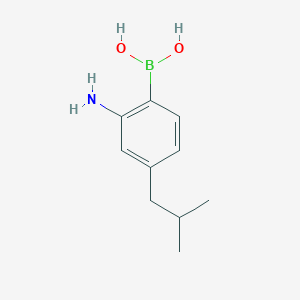

(2-Amino-4-isobutylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

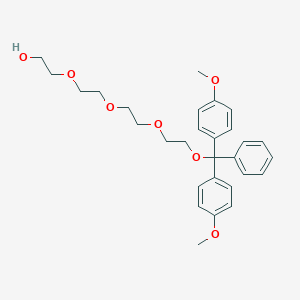

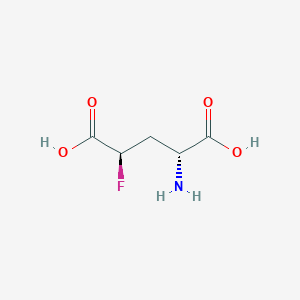

(2-Amino-4-isobutylphenyl)boronic acid is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .

Synthesis Analysis

Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates predominantly in the Suzuki coupling . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Molecular Structure Analysis

The molecular formula of (2-Amino-4-isobutylphenyl)boronic acid is C10H16BNO2 . Boronic acids form tetrahedral boronate complexes with pKa 7 . They are occasionally used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .Chemical Reactions Analysis

Boronic acids are recognized primarily for their utility as reagents in transition metal-catalyzed transformations . They can be used as reaction catalysts . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium catalyzed homocoupling .Physical And Chemical Properties Analysis

Boronic acids typically have high melting points . They are prone to forming anhydrides by loss of water molecules, typically to give cyclic trimers . The solubility of boronic acids can be increased by adding monosaccharides to the aqueous solutions .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

- Amino-3-fluorophenyl boronic acid derivatives, similar in structure to (2-Amino-4-isobutylphenyl)boronic acid, have been synthesized and utilized for constructing glucose sensing materials that operate at the physiological pH of bodily fluids. These derivatives play a significant role in the synthesis of biologically active compounds and are used in various chemical reactions like Suzuki cross-coupling and Petasis reaction (Das et al., 2003).

- A study synthesized and explored the structure of {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids, revealing their applications in medicine, agriculture, and industrial chemistry. These multifunctional compounds, with boronic and aminophosphonic acid groups, have potential for expanded applications (Zhang et al., 2017).

Biomedical and Therapeutic Applications

- α-Aminoboronic acids, structurally similar to (2-Amino-4-isobutylphenyl)boronic acid, are being investigated for their significant biomedical applications. They are used as synthetic intermediates and offer a straightforward route for the synthesis of molecules like bortezomib, an anti-cancer drug, indicating their potential in drug synthesis and therapeutic applications (Reyes et al., 2019).

- Boronic acids, including (2-Amino-4-isobutylphenyl)boronic acid, are incorporated in nanomaterials for drug delivery due to their stimuli-responsive properties and ability to act as ligands for disease markers like glucose and sialic acid. This makes them valuable in treating various medical conditions such as cancer, diabetes, and infections (Stubelius et al., 2019).

Chemical Properties and Derivatives

- Boronic acids, including (2-Amino-4-isobutylphenyl)boronic acid, are recognized for forming reversible covalent complexes with molecules containing Lewis base donors, utilized in molecular recognition and various chemical reactions. They serve as chemical building blocks and intermediates in organic chemistry, demonstrating their importance in synthetic chemistry (Pareek et al., 2015).

- The development of a general solid-phase approach for the derivatization of boronic acids addresses the handling difficulties of these compounds in solution-phase methods. This has broad implications for their biological, medicinal, and synthetic applications, simplifying combinatorial library synthesis (Gravel et al., 2002).

Zukünftige Richtungen

Boron neutron capture therapy (BNCT) is an attractive approach to treating cancers . The amount and localization of boron-10 atoms in tumor tissues directly determine the therapeutic effect . This study developed a novel fluorescence sensor, BITQ, to analyze boronic acid agents used for BNCT . The research group led by Associate Professor Naoyuki Shimada of the Department of Chemistry at the College of Humanities and Sciences at Nihon University, has revealed the successful development of an efficient chemical synthesis method for peptides .

Eigenschaften

IUPAC Name |

[2-amino-4-(2-methylpropyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2/c1-7(2)5-8-3-4-9(11(13)14)10(12)6-8/h3-4,6-7,13-14H,5,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQVRTWRJLAVOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CC(C)C)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595948 |

Source

|

| Record name | [2-Amino-4-(2-methylpropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-4-isobutylphenyl)boronic acid | |

CAS RN |

153624-54-5 |

Source

|

| Record name | [2-Amino-4-(2-methylpropyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B117450.png)